

Cryosim-3: A Technical Guide to a Selective TRPM8 Agonist

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cryosim-3 (chemical name: 1-diisopropylphosphorylnonane) is a potent and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a water-soluble compound, it offers significant advantages for topical applications, particularly in ophthalmology.[1][2] Its primary mechanism of action involves the activation of TRPM8, a non-selective cation channel known as the principal sensor for cool temperatures and cooling compounds like menthol.[1][2] This activation leads to a cooling sensation and has been shown to increase basal tear secretion, making Cryosim-3 a promising therapeutic candidate for conditions such as Dry Eye Disease (DED).[2][3] This document provides a comprehensive technical overview of Cryosim-3, including its pharmacological profile, mechanism of action, detailed experimental protocols, and therapeutic potential.

Pharmacological and Chemical Profile

Cryosim-3, also referred to as C3, was identified from a class of water-soluble dialkylphosphorylalkanes designed for ocular applications.[1][2] It distinguishes itself through its high selectivity for TRPM8 over other TRP channels associated with nociception, such as TRPV1 and TRPA1, and a favorable safety profile.[2][4]

Table 1: Chemical Properties of Cryosim-3



Property	Value	Reference(s)	
Chemical Name	1- diisopropylphosphorylnonane	[2]	
Synonyms	C3, IVW-1001, DIPA 1-9	[2][3]	
CAS Number	1507344-37-7		
Molecular Formula	C15H33OP		
Molecular Weight	260.40 g/mol		
Appearance	Colorless to yellow oil		
Solubility	Water-soluble at 0.1 to 5 mg/mL	1 to 5 [2]	
Storage	2-8°C		

Table 2: Pharmacological Data of Cryosim-3

Parameter	Value	Species/System	Reference(s)
TRPM8 EC50	0.9 μΜ	Transfected Cells	[2]
TRPM8 EC50	10.3 ± 0.4 μM	Xenopus laevis oocytes	[5]
Menthol TRPM8 EC50	3.6 µM	Transfected Cells (for comparison)	[2]
TRPV1 Activity	Inactive at 10 μM	Transfected Cells	[2]
TRPA1 Activity	Inactive at 10 μM	Transfected Cells	[2]
Clinical Efficacy	Cooling sensation lasts ~46 min	Human subjects with DED	[2]
Clinical Efficacy	Increased tear secretion for ~60 min	Human subjects with DED	[2]

Mechanism of Action and Signaling Pathway

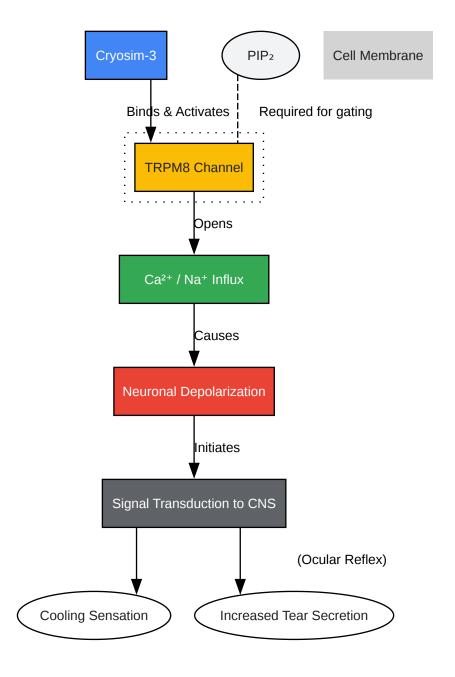


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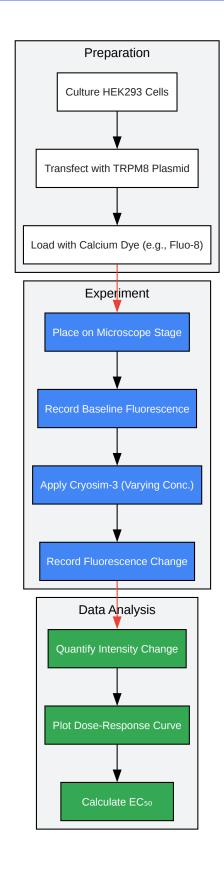
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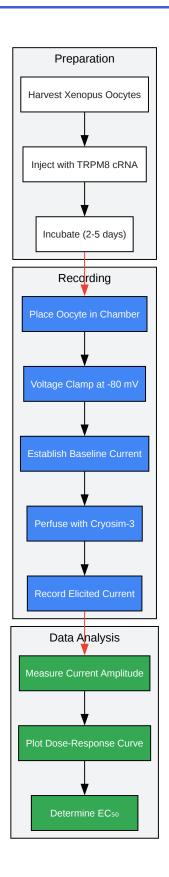
Cryosim-3 exerts its effects by directly binding to and activating the TRPM8 ion channel, which is expressed in sensory neurons of the dorsal root and trigeminal ganglia.[5] TRPM8 activation is dependent on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[5] Upon activation by **Cryosim-3**, the TRPM8 channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[1] This influx depolarizes the neuron, initiating a downstream signaling cascade that is interpreted by the nervous system as a cooling sensation.[1] In the context of the ocular surface, this activation of trigeminal nerve endings also stimulates a reflex arc that increases basal tear secretion from the lacrimal gland.[2][6]











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- To cite this document: BenchChem. [Cryosim-3: A Technical Guide to a Selective TRPM8 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606820#cryosim-3-as-a-selective-trpm8-agonist]

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